3-azido-2-Oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepine
Overview
Description
3-azido-2-Oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepine is a heterocyclic compound with a seven-membered ring structure containing nitrogen and oxygen atoms.
Scientific Research Applications
3-azido-2-Oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-azido-2-Oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepine typically involves the azidation of a precursor compound, such as 2-Oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepine. The reaction is carried out under controlled conditions using sodium azide as the azidating agent. The reaction is usually performed in an organic solvent, such as dimethylformamide, at elevated temperatures to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The compound is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
3-azido-2-Oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the azido group to an amine group.
Substitution: The azido group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols.
Major Products Formed
Oxidation: Oxidized derivatives of the parent compound.
Reduction: Amino derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Mechanism of Action
The mechanism of action of 3-azido-2-Oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepine involves its interaction with specific molecular targets, such as enzymes or receptors. The azido group can participate in click chemistry reactions, forming stable triazole rings that can modulate biological activity. The compound’s effects are mediated through pathways involving the inhibition of specific enzymes or the activation of receptors .
Comparison with Similar Compounds
Similar Compounds
2-Oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepine: Lacks the azido group, making it less reactive in certain chemical reactions.
3-Amino-2-Oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepine: Contains an amino group instead of an azido group, leading to different reactivity and biological activity.
3-Hydroxy-2-Oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepine: Contains a hydroxy group, which affects its solubility and reactivity.
Uniqueness
3-azido-2-Oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepine is unique due to the presence of the azido group, which imparts distinct reactivity and potential for click chemistry applications. This makes it a valuable compound in the synthesis of complex molecules and the development of new materials .
Properties
IUPAC Name |
3-azido-1,3,4,5-tetrahydro-1-benzazepin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N4O/c11-14-13-9-6-5-7-3-1-2-4-8(7)12-10(9)15/h1-4,9H,5-6H2,(H,12,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDFYKDYEFKYENU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2NC(=O)C1N=[N+]=[N-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00448802 | |
Record name | 3-Azido-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00448802 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
86499-24-3 | |
Record name | 3-Azido-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=86499-24-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Azido-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00448802 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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